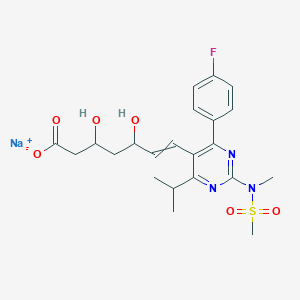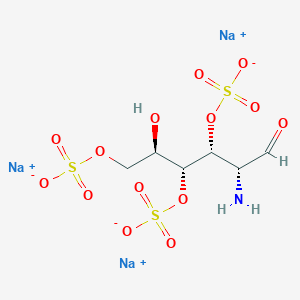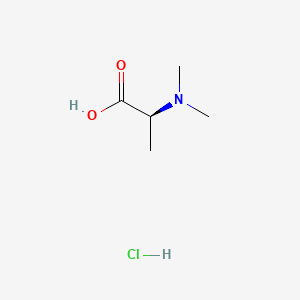
Rosuvastatin Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crestor, known chemically as rosuvastatin calcium, is a prescription medication primarily used to treat high cholesterol and prevent cardiovascular diseases such as heart attacks and strokes. It belongs to a class of drugs called statins, which work by inhibiting the enzyme HMG-CoA reductase in the liver, thereby reducing the production of cholesterol. This compound is available in tablet form and is widely prescribed due to its efficacy in lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol .
Mechanism of Action
Target of Action
Rosuvastatin Sodium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA Reductase, this compound reduces the production of mevalonic acid from HMG-CoA, thereby decreasing the synthesis of cholesterol and other lipids . This leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Pharmacokinetics
This compound is given once daily, with the dose ranging from 5 to 80 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, this compound has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of this compound is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .
Result of Action
The primary molecular effect of this compound is the reduction of cholesterol levels in the body . At the cellular level, it promotes cholesterol efflux and M2 macrophage polarization . It also exerts anti-inflammatory effects by attenuating leukocyte rolling, adherence, and transmigration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrophilicity makes it highly selective for liver tissue, whereas it has no unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . This selectivity of uptake into hepatic versus non-hepatic cells is considered an important safety attribute of this compound .
Biochemical Analysis
Biochemical Properties
Rosuvastatin Sodium works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It can help prevent or slow down medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels . It may also be used to prevent certain types of heart and blood vessel problems in patients with risk factors for heart problems . In addition, it has been found to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HMG-CoA reductase, thereby reducing the production of cholesterol in the body . This leads to a decrease in the levels of LDL and VLDL, which are sometimes referred to as “bad cholesterol” due to their association with an increased risk of cardiovascular disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have various effects over time. For instance, it has been associated with a reduction in total and differential white blood cell counts in asthmatic and hyperlipidemic rat models . It also reduced oxidative stress by decreasing nitrite and malondialdehyde concentrations, and increasing total thiol content .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving rats, rosuvastatin was given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . The systemic exposure of rosuvastatin was characterized by a large coefficient of variation (48%), indicating a variation in its effects with different dosages .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly selective for liver tissue, and does not have unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . Its relatively low systemic bioavailability, low concentrations required to produce efficient HMG-CoA reductase inhibition, and the selectivity of uptake into hepatic versus non-hepatic cells are considered important safety attributes of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver, where it exerts its effects . It is taken up by the liver cells and inhibits the HMG-CoA reductase enzyme, thereby reducing the production of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin calcium involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the Pyrimidine Ring: This step involves the condensation of a suitable aldehyde with a guanidine derivative to form the pyrimidine ring.
Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Lactone Ring: The lactone ring is formed through a series of esterification and cyclization reactions.
Final Assembly:
Industrial Production Methods
Industrial production of rosuvastatin calcium is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and filtration. The final product is then formulated into tablets or capsules for medical use.
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin calcium undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are typically removed during the purification process to yield pure rosuvastatin calcium.
Scientific Research Applications
Rosuvastatin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of statin synthesis and mechanisms.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Extensively studied for its efficacy in reducing cardiovascular risk factors and its potential benefits in other conditions such as Alzheimer’s disease.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another widely used statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: An older statin with a similar cholesterol-lowering effect but a different side effect profile.
Pravastatin: Known for its lower potential for drug interactions compared to other statins.
Uniqueness
Rosuvastatin calcium is unique due to its high potency and efficacy at lower doses compared to other statins. It also has a longer half-life, allowing for once-daily dosing. Additionally, it has been shown to have a favorable effect on HDL cholesterol levels, making it a preferred choice for many patients .
Properties
CAS No. |
147098-18-8 |
|---|---|
Molecular Formula |
C22H27FN3NaO6S |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |
InChI Key |
RGEBGDYYHAFODH-RRABGKBLSA-M |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)







